![molecular formula C8H4ClN3 B11766144 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development . The presence of both chlorine and ethynyl groups in the molecule makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with ethynyl-containing reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Cross-Coupling Reactions
The ethynyl and chloro groups enable palladium-catalyzed coupling reactions, critical for constructing complex architectures:
Reaction Type | Conditions | Product Example | Yield | Source |
---|---|---|---|---|
Sonogashira Coupling | Pd(PPh₃)₄, CuI, DMF, 80°C | Aryl-substituted imidazopyridazines | 65–85% | |
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane, 100°C | Biaryl derivatives | 70–90% |
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Mechanistic Insight : The ethynyl group undergoes oxidative addition with Pd(0), followed by transmetallation with aryl halides. The chloro group participates in Suzuki couplings via oxidative addition and subsequent boronic acid transmetallation.
Nucleophilic Substitution
The C6 chloro group is susceptible to nucleophilic displacement under mild conditions:
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Example : Reaction with sodium benzenesulfinate replaces the chloro group with a sulfonylmethyl moiety (yield: 54%) .
Cycloaddition Reactions
The ethynyl group participates in [2+2] and [3+2] cycloadditions:
Reaction Type | Conditions | Product | Application | Source |
---|---|---|---|---|
Huisgen Cycloaddition | CuI, TBTA, DMF, RT | 1,2,3-Triazole conjugates | Bioconjugation | |
Diels-Alder | Heat, toluene, 24h | Fused bicyclic systems | Scaffold diversification |
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked biologics or polymers.
Ethynyl Group Modifications
Reaction | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydroamination | AuCl₃, PhMe, 80°C | Propargylamine derivatives | 55% | |
Hydration | HgSO₄, H₂SO₄, H₂O | 3-Acetylimidazopyridazine | 60% |
Nitration and Sulfonation
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Nitration at C3 using HNO₃/H₂SO₄ yields nitro derivatives (98% yield) .
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Sulfonation at C2 occurs via electrophilic substitution (reagent: SO₃/DCM) .
Catalytic C–H Activation
The imidazopyridazine core undergoes regioselective C–H functionalization:
Reaction | Catalyst System | Position Functionalized | Yield | Source |
---|---|---|---|---|
Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH | C8 | 40–65% | |
Alkylation | Rh₂(esp)₂, Cu(OAc)₂ | C5 | 30–50% |
Stability and Reaction Optimization
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates.
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Temperature : Sonogashira couplings require 80–100°C for optimal turnover.
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Catalyst Loadings : Pd(PPh₃)₄ at 5 mol% minimizes side reactions.
Scientific Research Applications
Recent studies have highlighted the biological potential of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine and its derivatives against various pathogens.
Antiparasitic Activity
A notable study evaluated the compound's efficacy against the trypomastigote form of Trypanosoma brucei, a causative agent of sleeping sickness. The compound exhibited submicromolar activity with an effective concentration (EC50) of 0.38 µM, outperforming some reference drugs like fexinidazole (EC50 = 1.4 µM) . However, its poor solubility in culture media limited further cytotoxicity assessments against human liver cells (HepG2) .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. It serves as an intermediate in the synthesis of other bioactive compounds, including those targeting cancer pathways . The synthesis of related compounds has been linked to improved therapeutic profiles in preclinical models.
Corrosion Inhibition
Another promising application of this compound is in corrosion inhibition. Research indicates that it can effectively inhibit corrosion in acidic environments, particularly in hydrochloric acid solutions . Computational studies have provided insights into its mechanism of action as a corrosion inhibitor, suggesting that it forms protective layers on metal surfaces.
Antiparasitic Efficacy
A comprehensive study assessed various imidazo[1,2-b]pyridazine derivatives against Leishmania species and Trypanosoma. The results indicated that modifications to the ethynyl group could enhance biological activity while maintaining low toxicity to mammalian cells .
Corrosion Studies
A critical review examined the effectiveness of this compound as a corrosion inhibitor in both 1 M and 5 M HCl solutions. The study concluded that the compound significantly reduced corrosion rates compared to control samples without inhibitors .
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Similar in structure but with a fluorine atom instead of an ethynyl group.
6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Contains a nitro group instead of an ethynyl group.
3-Ethynylimidazo[1,2-b]pyridazine: Lacks the chlorine atom present in 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine.
Uniqueness
This compound is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable scaffold for various applications in research and industry .
Biological Activity
Overview of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyridazines, which have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of imidazo[1,2-b]pyridazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistically, it may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key signaling pathways involved in cell survival.
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-b]pyridazine derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases.
Study 1: Antimicrobial Activity Assessment
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazo[1,2-b]pyridazine derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against multiple bacterial strains, highlighting its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Study 2: Anticancer Activity Evaluation
In another study focused on anticancer properties, researchers tested the effect of this compound on human cancer cell lines. The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 | 20 | Cell cycle arrest |
Properties
Molecular Formula |
C8H4ClN3 |
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Molecular Weight |
177.59 g/mol |
IUPAC Name |
6-chloro-3-ethynylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H4ClN3/c1-2-6-5-10-8-4-3-7(9)11-12(6)8/h1,3-5H |
InChI Key |
MELDCSHRDXLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2N1N=C(C=C2)Cl |
Origin of Product |
United States |
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